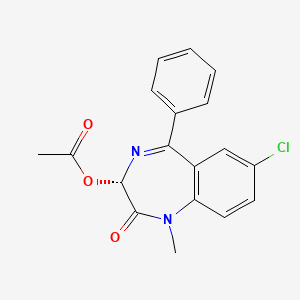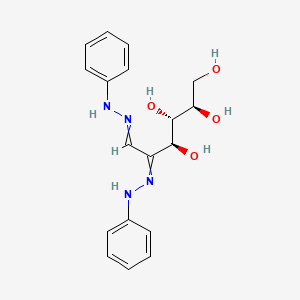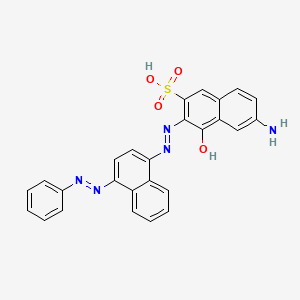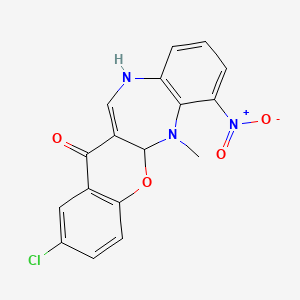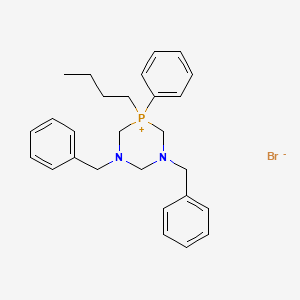
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide: is a complex organic compound that belongs to the class of diazaphosphorinanium salts This compound is characterized by its unique structure, which includes benzyl, phenyl, and butyl groups attached to a diazaphosphorinanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide typically involves the reaction of appropriate benzyl, phenyl, and butyl precursors with a diazaphosphorinanium core under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The reaction may also require the use of catalysts or reagents such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent addition are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide involves its interaction with molecular targets and pathways. The compound may act as a catalyst or reagent, facilitating specific chemical transformations. Its molecular structure allows it to interact with various substrates, promoting reactions through mechanisms such as nucleophilic or electrophilic catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium chloride
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium iodide
- 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium fluoride
Uniqueness
1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide is unique due to its specific combination of benzyl, phenyl, and butyl groups attached to the diazaphosphorinanium core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis. The presence of the bromide ion also influences its reactivity and interactions with other molecules, distinguishing it from similar compounds with different halide ions.
Propiedades
Número CAS |
85684-46-4 |
|---|---|
Fórmula molecular |
C27H34BrN2P |
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
1,3-dibenzyl-5-butyl-5-phenyl-1,3,5-diazaphosphinan-5-ium;bromide |
InChI |
InChI=1S/C27H34N2P.BrH/c1-2-3-19-30(27-17-11-6-12-18-27)23-28(20-25-13-7-4-8-14-25)22-29(24-30)21-26-15-9-5-10-16-26;/h4-18H,2-3,19-24H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HCXBKULFHDJBEV-UHFFFAOYSA-M |
SMILES canónico |
CCCC[P+]1(CN(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


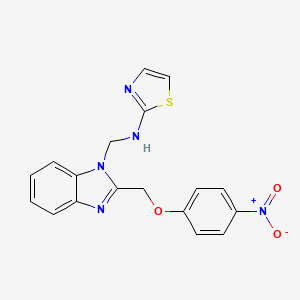
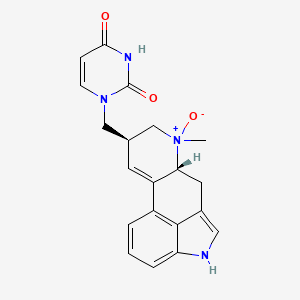



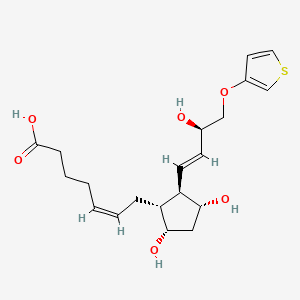
![2-[Ethyl[3-methyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]amino]ethanol](/img/structure/B12763896.png)
